2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C17H13FN2O |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13FN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2 |
InChI Key |
PGASCJFMIWNJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 4-fluorobenzylamine with 6-phenylpyridazin-3(2H)-one under specific conditions. One common method includes:
Starting Materials: 4-fluorobenzylamine and 6-phenylpyridazin-3(2H)-one.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Procedure: The mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have identified 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one as a promising candidate for anticancer therapy.
Case Studies
- Cell Line Studies : Research conducted by the National Cancer Institute evaluated the compound against several human cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498). The results indicated a growth inhibition of over 20% for leukemia cells and approximately 15% for lung cancer cells at concentrations as low as .
Table 1: Anticancer Activity Summary
| Cell Line Type | Cell Line Name | Growth Inhibition (%) |
|---|---|---|
| Leukemia | RPMI-8226 | >20 |
| Non-Small Cell Lung Cancer | A549 | >15 |
| Renal Cancer | A498 | >10 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored, revealing its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
Case Study
In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models compared to control groups, suggesting its potential utility in treating chronic inflammatory diseases .
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties.
Effectiveness Against Bacteria
In vitro studies have shown that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus. The presence of the fluorinated group is believed to enhance interaction with bacterial membranes, increasing permeability and leading to cell death.
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.5 µg/mL |
| Enterococcus faecalis | <1 µg/mL |
Agricultural Applications
Research has also explored the use of pyridazinone derivatives, including this compound, in agricultural settings for pest control and herbicide development.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one can be contextualized against the following analogues:
Table 1: Structural and Physicochemical Comparison
*Inferred from structurally similar compounds.
†Based on substituent-driven activity trends.
Key Comparisons:
Substituent Position and Bioactivity: The 4-fluorobenzyl group at position 2 in the target compound may confer steric and electronic differences compared to 4-fluorobenzyl at position 4 (compound 7, ). In contrast, 2-ethyl-4-(3-fluorobenzyl)-6-phenylpyridazin-3(2H)-one (14b) () shows reduced steric bulk at position 2, which may lower binding affinity compared to the bulkier 4-fluorobenzyl group.
Solubility Trends :
- The parent compound 6-phenylpyridazin-3(2H)-one (PPD) exhibits high solubility in DMSO (4.73×10⁻¹ mole fraction at 318.2 K) due to its planar structure and polar carbonyl group .
- Introducing a 4-fluorobenzyl group (as in the target compound) is expected to reduce aqueous solubility due to increased hydrophobicity, though DMSO solubility may remain moderate.
Thermodynamic Stability: Pyridazinones with aromatic substituents (e.g., phenyl or fluorobenzyl) generally exhibit higher melting points (>250°C) compared to alkyl-substituted derivatives, reflecting stronger intermolecular π-π stacking and dipole interactions .
Pharmacological Activity :
- 4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one (7) demonstrated antibacterial activity in vitro, likely due to the electron-withdrawing fluorine enhancing membrane penetration .
- 2-(4-Bromophenylthiazolyl)-6-phenylpyridazin-3(2H)-one (9b) showed COX-2 inhibition (IC₅₀ = 0.89 µM), suggesting that electron-deficient substituents at position 2 improve enzyme binding .
Biological Activity
2-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a fluorobenzyl group and a phenyl group attached to a pyridazinone core. The synthesis typically involves the reaction of 4-fluorobenzyl bromide with 6-phenylpyridazin-3(2H)-one in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) under elevated temperatures. This synthetic route is efficient and scalable for industrial applications.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
- Anticancer Effects : Research indicates potential anticancer properties, particularly through the inhibition of specific cancer cell lines. The compound may induce apoptosis in cancer cells by activating intrinsic pathways, although detailed mechanisms remain under investigation .
Antimicrobial Activity
A study conducted on various derivatives of pyridazinone highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| This compound | 50 | Escherichia coli |
These results indicate significant antimicrobial potential, warranting further exploration for therapeutic applications.
Anticancer Activity
In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the fluorobenzyl group enhances both antimicrobial and anticancer activities compared to other derivatives lacking this substituent. Modifications to the phenyl group also impact biological efficacy, suggesting that specific structural features are crucial for optimal activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between substituted pyridazinones and aldehydes. For example, a pyridazinone precursor (e.g., 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one) is reacted with 4-fluorobenzaldehyde in ethanol under basic conditions (e.g., ethanolic sodium ethoxide) at room temperature for 12–24 hours. Acidic workup with HCl yields the crude product, which is recrystallized in 90% ethanol for purification . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to improve yield and purity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen environments. For instance, the 4-fluorobenzyl group shows distinct aromatic proton splitting patterns and F coupling .
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Studies on analogous pyridazinones reveal planar pyridazine rings and dihedral angles between substituents .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 314.74 g/mol for a related derivative) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for assessing its pharmacological potential?
- Methodology :
- Enzyme Inhibition Assays : Test inhibitory activity against targets like phosphodiesterases (PDEs) or kinases using fluorometric or colorimetric substrates (e.g., cAMP/cGMP hydrolysis assays). IC values quantify potency .
- Antimicrobial Screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Cytotoxicity Assays : Employ MTT or resazurin-based assays on cancer cell lines to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can substituent effects on the pyridazine ring modulate biological activity, and what computational tools support this analysis?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) and compare bioactivity data. For example, fluorinated analogs often enhance metabolic stability and target affinity .
- Docking Simulations : Use software like AutoDock Vina to model interactions with PDE4 or COX-2 active sites. Electrostatic potential maps guide rational design of hydrophobic/ionic interactions .
Q. How can contradictions in biological data (e.g., variable IC values across studies) be resolved?
- Methodology :
- Assay Standardization : Control variables like buffer pH, ATP concentrations (for kinase assays), and cell passage numbers.
- Metabolic Stability Tests : Perform liver microsome assays to assess if metabolic degradation reduces observed activity in certain models .
- Crystallographic Analysis : Compare ligand-binding modes in protein co-crystal structures to identify conformational flexibility or off-target effects .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : React with HCl or sodium salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl) that cleave in vivo .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .
Q. How do solid-state properties (e.g., polymorphism) influence its stability and formulation?
- Methodology :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, F···H) that stabilize crystal packing. Studies on 4-benzyl-6-phenylpyridazin-3(2H)-one reveal dominant van der Waals contributions (65–70% of surface contacts) .
- DSC/TGA : Monitor thermal stability and phase transitions. Melting points >200°C suggest suitability for high-temperature processing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
